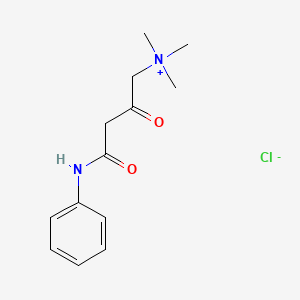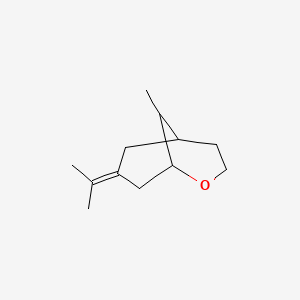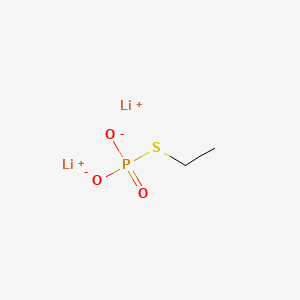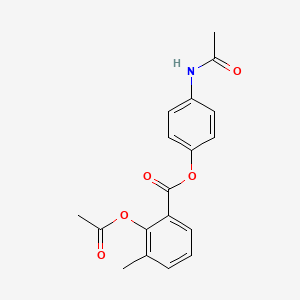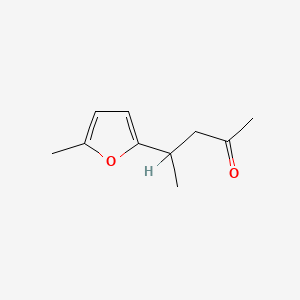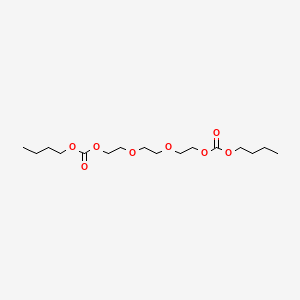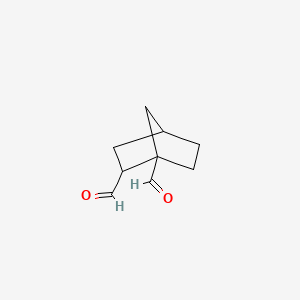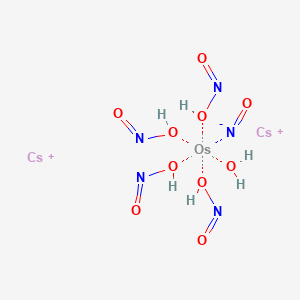
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is a complex inorganic compound with the molecular formula Cs2H6N5O10Os+ It is characterized by the presence of four nitrito groups and one nitrosyl group coordinated to an osmium center, along with two cesium ions and a hydroxide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with nitrite salts in the presence of cesium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
OsO4+4CsNO2+2H2O→Cs2[Os(NO2)4(NO)]+2HNO3
Industrial Production Methods
Industrial production methods for dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) are not well-documented due to its specialized nature. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields.
化学反応の分析
Types of Reactions
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state osmium complexes.
Substitution: The nitrito and nitrosyl ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state osmium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new complexes with different ligands.
科学的研究の応用
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an anticancer agent.
Industry: Its catalytic properties make it useful in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) exerts its effects involves the coordination of its ligands to the osmium center. The nitrito and nitrosyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biological interactions.
類似化合物との比較
Similar Compounds
Dicesium tetrakis(nitrito-N)osmate(2-): Similar in structure but lacks the nitrosyl group.
Dipotassium tetrakis(nitrito-N)osmate(2-): Similar coordination environment but with potassium ions instead of cesium.
Dicesium tetrakis(nitrito-N)ruthenate(2-): Contains ruthenium instead of osmium.
Uniqueness
Dicesium hydroxytetrakis(nitrito-N)nitrosylosmate(2-) is unique due to the presence of both nitrito and nitrosyl ligands coordinated to the osmium center. This combination of ligands imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and research.
特性
CAS番号 |
94022-53-4 |
|---|---|
分子式 |
Cs2H6N5O10Os+ |
分子量 |
692.1 g/mol |
IUPAC名 |
dicesium;nitrous acid;nitroxyl anion;osmium;hydrate |
InChI |
InChI=1S/2Cs.4HNO2.NO.H2O.Os/c;;4*2-1-3;1-2;;/h;;4*(H,2,3);;1H2;/q2*+1;;;;;-1;; |
InChIキー |
QPJQXCAYXLKXLI-UHFFFAOYSA-N |
正規SMILES |
[N-]=O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.O.[Cs+].[Cs+].[Os] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


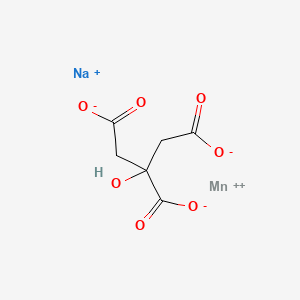
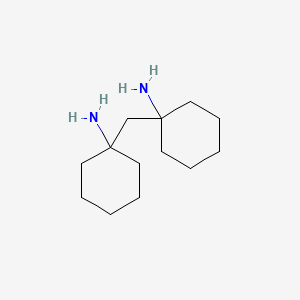
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

